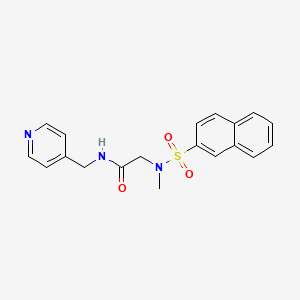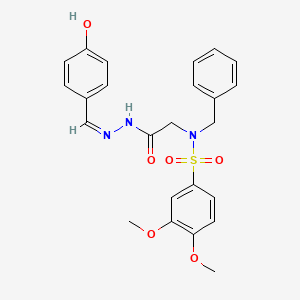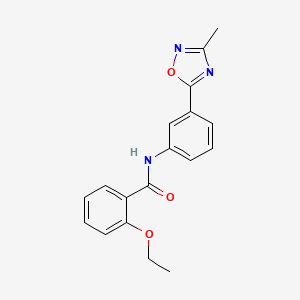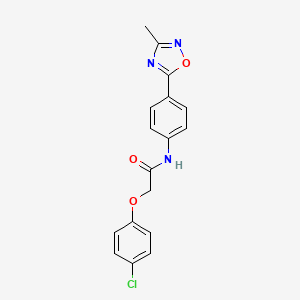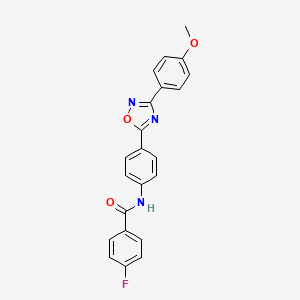
4-fluoro-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'compound X.' In
作用機序
The mechanism of action of compound X is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. One proposed mechanism of action is that compound X binds to a specific protein, inhibiting its activity and leading to downstream effects. Another proposed mechanism of action is that compound X inhibits the activity of enzymes involved in various biochemical pathways, leading to altered cellular processes.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have shown that compound X inhibits the growth of cancer cells and induces apoptosis. In animal studies, compound X has been shown to have neuroprotective effects and improve cognitive function. However, the exact biochemical and physiological effects of compound X are still being investigated.
実験室実験の利点と制限
The advantages of using compound X in lab experiments are its potential as a drug candidate and its ability to modulate specific biochemical pathways. However, the limitations of using compound X in lab experiments include its complex synthesis method and potential toxicity.
将来の方向性
There are several future directions for the research of compound X. One direction is to investigate the potential of compound X as a drug candidate for the treatment of various diseases. Another direction is to further elucidate the mechanism of action of compound X and its effects on specific biochemical pathways. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for compound X.
Conclusion
In conclusion, compound X is a synthetic compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method of compound X is complex, and its mechanism of action and biochemical and physiological effects are still being investigated. Despite its potential as a drug candidate and its ability to modulate specific biochemical pathways, the limitations of using compound X in lab experiments include its complex synthesis method and potential toxicity. Future research could focus on investigating the potential of compound X as a drug candidate, further elucidating its mechanism of action, and developing more efficient and cost-effective synthesis methods.
合成法
The synthesis of compound X involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The intermediate compounds are prepared through various chemical reactions, including nitration, reduction, and substitution. The final coupling reaction involves the reaction of the intermediate compounds with 4-fluoro-N-(4-aminophenyl)benzamide, resulting in the formation of compound X. The synthesis method of compound X is complex and requires expertise in organic chemistry.
科学的研究の応用
Compound X has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, compound X is being investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, compound X is being studied for its mechanism of action and potential as a therapeutic agent. In biochemistry, compound X is being used as a tool to study protein-protein interactions and other biochemical processes.
特性
IUPAC Name |
4-fluoro-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c1-28-19-12-6-14(7-13-19)20-25-22(29-26-20)16-4-10-18(11-5-16)24-21(27)15-2-8-17(23)9-3-15/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNYNSMVRUTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

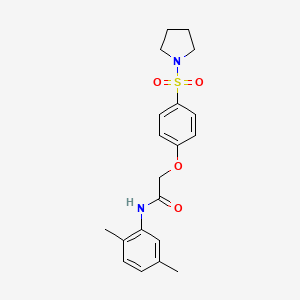
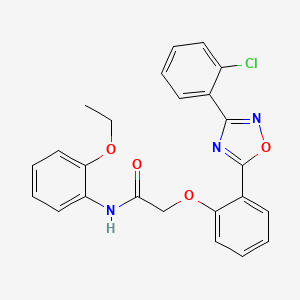
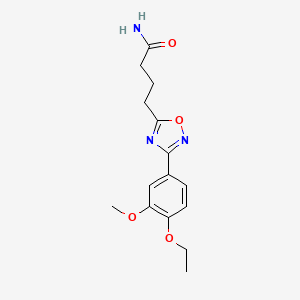
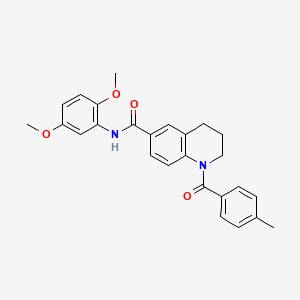

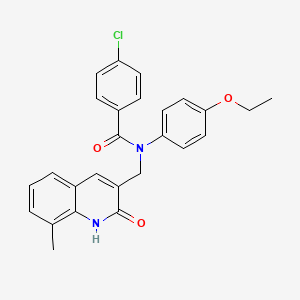
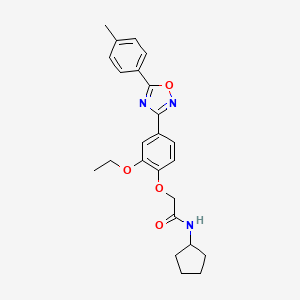
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
